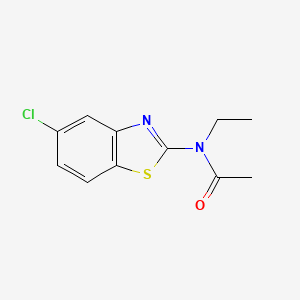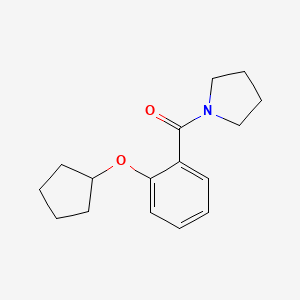
N-(5-chloro-1,3-benzothiazol-2-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-1,3-benzothiazol-2-yl)-N-ethylacetamide, commonly known as CBE, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown potential in various biological applications.
作用機序
The mechanism of action of CBE involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine has been linked to improved cognitive function and memory. CBE has also been shown to have anticonvulsant properties, which may be due to its effect on the GABAergic system.
Biochemical and Physiological Effects:
CBE has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory. CBE has also been shown to have anticonvulsant properties, which may be due to its effect on the GABAergic system. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
CBE has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also relatively stable and can be stored for extended periods without degradation. However, CBE has some limitations as well. It is not water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the research on CBE. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential in the treatment of epilepsy. Further research is also needed to fully understand the mechanism of action of CBE and its potential side effects. Overall, CBE has shown great potential in various biological applications and is an exciting area of research for the future.
合成法
The synthesis of CBE involves the reaction of 5-chloro-2-aminobenzothiazole with ethyl acetate in the presence of acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a white solid after purification. The yield of CBE is typically high, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
CBE has been extensively used in scientific research due to its potential in various biological applications. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CBE has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, it has been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-(5-chloro-1,3-benzothiazol-2-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-3-14(7(2)15)11-13-9-6-8(12)4-5-10(9)16-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZUSEMNUUSBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC2=C(S1)C=CC(=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(pyridin-3-ylmethyl)-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide](/img/structure/B7629431.png)


![3-Azaspiro[5.5]undecan-3-yl(pyridin-2-yl)methanone](/img/structure/B7629450.png)
![2-[Benzyl(propanoyl)amino]acetic acid](/img/structure/B7629457.png)

![3-Azaspiro[5.5]undecan-3-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7629467.png)
![2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7629481.png)
